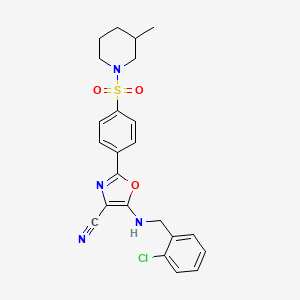

![molecular formula C17H16BrN3O3S B2472258 5-(3-bromofenil)-7-metil-2-(metiltio)-4-oxo-3,4,5,8-tetrahidropiridina[2,3-d]pirimidina-6-carboxilato de metilo CAS No. 537045-41-3](/img/structure/B2472258.png)

5-(3-bromofenil)-7-metil-2-(metiltio)-4-oxo-3,4,5,8-tetrahidropiridina[2,3-d]pirimidina-6-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

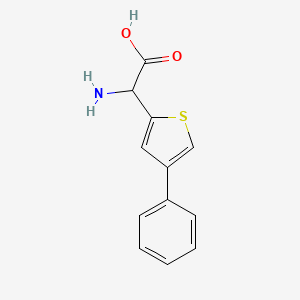

“Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that can be used as a pharmaceutical raw material and intermediate . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The compound can be synthesized via a Biginelli-reaction, a three-component, one-pot reaction between a substituted aldehyde, ethyl acetoacetate, and urea in ethanol in the presence of HCl as a catalyst . The synthetic route for the design of 6-methyl pyrimidine-5-carboxylate derivatives involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The compound was found to undergo a series of reactions involving the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis

The compound is slightly soluble in water (0.42 g/L) .Aplicaciones Científicas De Investigación

- Acoplamiento Suzuki–Miyaura (SM): Este compuesto puede servir como un valioso reactivo de boro en reacciones de acoplamiento cruzado SM. El acoplamiento SM es un método potente para formar enlaces carbono-carbono, y su éxito radica en las condiciones de reacción suaves y la tolerancia a los grupos funcionales. El 5-(3-bromofenil)-7-metil-2-(metiltio)-4-oxo-3,4,5,8-tetrahidropiridina[2,3-d]pirimidina-6-carboxilato de metilo puede participar en procesos de transmetalación, transfiriendo grupos orgánicos nucleofílicos del boro al paladio, lo que lleva a la formación de nuevos enlaces C–C .

- Este compuesto exhibe una potente actividad anticancerígena contra varias líneas celulares. Específicamente, ha mostrado promesa contra las células HCT-116. Se justifica una mayor investigación sobre su mecanismo de acción y posibles aplicaciones clínicas .

- Los derivados del tiofeno, que incluyen el núcleo de pirimidina sustituido con metiltio de este compuesto, han demostrado efectos antimicrobianos. Estas propiedades son relevantes en el desarrollo de nuevos antibióticos y agentes antimicrobianos .

- Los compuestos a base de tiofeno encuentran aplicaciones en la ciencia de los materiales. Si bien no se han estudiado directamente para LED, la presencia de grupos tiofeno sugiere un posible uso en electrónica orgánica, incluidos los diodos emisores de luz .

- Los derivados del tiofeno se han explorado como inhibidores de la corrosión de metales. Su capacidad para proteger las superficies metálicas de la degradación los hace relevantes en ingeniería de materiales y aplicaciones industriales .

- Aunque no se ha estudiado directamente para este compuesto específico, los derivados del tiofeno han demostrado efectos analgésicos y antiinflamatorios. Las investigaciones adicionales podrían explorar estas propiedades para el posible desarrollo de fármacos .

Reacciones de Acoplamiento Cruzado Catalizadas por Metales de Transición

Actividad Antitumoral

Propiedades Antimicrobianas

Ciencia de los Materiales y Diodos Emisores de Luz (LED)

Inhibición de la Corrosión de Metales

Propiedades Analgésicas y Antiinflamatorias

Mecanismo De Acción

Target of Action

Similar compounds, such as thiazolopyrimidines, have been found to exhibit high inhibitory activity against the replication process of tumor cells . Therefore, it’s plausible that this compound may also target similar biochemical processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other thiazolopyrimidines , it can be hypothesized that it may interact with its targets by binding to active sites, thereby inhibiting their function.

Pharmacokinetics

It’s noted that the compound is slightly soluble in water , which could influence its bioavailability and distribution within the body.

Result of Action

Given its potential antitumor activity , it can be hypothesized that the compound may induce cell cycle arrest or apoptosis in tumor cells, thereby inhibiting their growth and proliferation.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

The compound has potential to be developed as neuroprotective and anti-neuroinflammatory agents . Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 .

Propiedades

IUPAC Name |

methyl 5-(3-bromophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3S/c1-8-11(16(23)24-2)12(9-5-4-6-10(18)7-9)13-14(19-8)20-17(25-3)21-15(13)22/h4-7,12H,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHPKHISZVPKJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC(=CC=C3)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2472183.png)

![Tert-butyl 2-[cyano(hydroxy)methyl]azetidine-1-carboxylate](/img/structure/B2472184.png)

![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2472185.png)

![6-Cyano-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide](/img/structure/B2472186.png)

![2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2472190.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2472191.png)